2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)thiazol-4(5H)-one
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Overview
Description
2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)thiazol-4(5H)-one typically involves the condensation of 2-methyl-4-oxoquinazoline with thiazol-4(5H)-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions may involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar structures and biological activities.
Thiazole Derivatives: Molecules containing the thiazole ring, known for their diverse chemical properties.
Uniqueness
2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)thiazol-4(5H)-one is unique due to its specific combination of the quinazolinone and thiazole moieties, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
CAS No. |
102569-59-5 |
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Molecular Formula |
C12H10N4O2S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
2-(2-methyl-4-oxoquinazolin-3-yl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H10N4O2S/c1-7-13-9-5-3-2-4-8(9)11(18)16(7)15-12-14-10(17)6-19-12/h2-5H,6H2,1H3,(H,14,15,17) |
InChI Key |
RUOXBFBOJMGFDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=C3NC(=O)CS3 |
Origin of Product |
United States |
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